molecular formula C9H10O2 B8522220 1-Propanone, 2-hydroxy-1-phenyl-, (2R)- CAS No. 65646-06-2

1-Propanone, 2-hydroxy-1-phenyl-, (2R)-

Cat. No.: B8522220
CAS No.: 65646-06-2
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-SSDOTTSWSA-N
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Description

1-Propanone, 2-hydroxy-1-phenyl-, (2R)- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the common synthetic routes for (2R)-2-hydroxy-1-phenyl-1-propanone?

Methodological Answer:
The synthesis of (2R)-2-hydroxy-1-phenyl-1-propanone typically involves enantioselective oxidation or reduction strategies. A feasible route is the asymmetric reduction of the corresponding ketone precursor (e.g., 1-phenyl-1-propanone) using chiral catalysts. For example:

  • Catalytic hydrogenation : Use of chiral transition metal complexes (e.g., Ru-BINAP catalysts) to reduce α-ketoesters, followed by hydrolysis to yield the (R)-enantiomer .
  • Biocatalytic approaches : Enzymatic reduction using ketoreductases (KREDs) with NADPH cofactors, which often provide high enantiomeric excess (ee) .

Key reaction conditions include pH control (6.5–7.5 for enzymatic methods) and solvent selection (e.g., aqueous buffers or tert-butanol). Post-synthesis purification via recrystallization or chromatography is critical to isolate the enantiopure product.

Q. Basic: Which spectroscopic methods are optimal for characterizing (2R)-2-hydroxy-1-phenyl-1-propanone?

Methodological Answer:
Characterization requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm the hydroxyl group (δ ~2.5 ppm, broad singlet) and phenyl protons (δ ~7.3–7.5 ppm). Chiral derivatizing agents (e.g., Mosher’s acid) can resolve enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 164.0837 for C₉H₁₀O₂) and fragmentation patterns .
  • Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiopurity. Reported values for similar chiral propanones range from +15° to +30° .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis is definitive .

Q. Advanced: How can conflicting LogP values for this compound be resolved in literature?

Methodological Answer:
Discrepancies in LogP values (e.g., 2.72 in one study vs. 1.98 in another) often arise from differences in experimental methods:

  • Experimental Measurement : Use shake-flask partitioning (octanol/water) with HPLC-UV quantification. Standardize pH (7.4) and temperature (25°C) .
  • Computational Prediction : Compare results from software (e.g., ChemAxon, Schrödinger) and validate with experimental data. Adjust atom contributions for the hydroxyl and phenyl groups to improve accuracy .

Table 1 : Reported LogP Values and Methods

LogP ValueMethodReference
2.72HPLC-UV (shake-flask)
1.98Computational (DFT)

Q. Advanced: What strategies enhance enantioselective synthesis while avoiding racemization?

Methodological Answer:
Racemization risks are high due to the labile hydroxyl group. Mitigation strategies include:

  • Low-temperature reactions : Perform reductions below 0°C to stabilize intermediates .
  • Protecting groups : Temporarily protect the hydroxyl with acetyl or silyl groups during synthesis, followed by mild deprotection (e.g., K₂CO₃/MeOH) .
  • Flow chemistry : Continuous flow reactors minimize exposure to racemization-inducing conditions (e.g., heat, acidic/basic environments) .

Q. Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Transition state analysis : Identify energy barriers for SN1 vs. SN2 mechanisms. The hydroxyl group’s electron-withdrawing effect favors SN2 with a calculated ΔG‡ of ~25 kcal/mol .
  • Solvent effects : Include polarizable continuum models (PCM) for solvents like DMSO or THF. Higher polarity stabilizes ionic intermediates in SN1 .

Table 2 : Computed Activation Energies (kcal/mol)

MechanismGas PhaseDMSO
SN132.128.4
SN224.926.7

Q. Advanced: What analytical workflows resolve structural ambiguities in derivatives like epoxy or amino analogs?

Methodological Answer:
For derivatives (e.g., epoxypropanones), use:

  • 2D NMR (COSY, HSQC) : Correlate protons and carbons to confirm regiochemistry .
  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate diastereomers .
  • X-ray crystallography : Resolve absolute configuration of crystalline derivatives .

Properties

CAS No.

65646-06-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2R)-2-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-/m1/s1

InChI Key

WLVPRARCUSRDNI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

There was added 10.08 parts of sodium bicarbonate and about 60 parts of water to a mixture of 21.3 parts of α-bromopropiophenone, 6.8 parts of sodium formate and about 90 parts of acetonitrile. The resulting mixture was stirred vigorously for 48 hours at 65° C. during which time carbon dioxide evolved. After cooling, the acetonitrile solution was separated from the aqueous layer and evaporated to dryness. The residue was dissolved into chloroform which was extracted once with water, dried over sodium sulfate, and evaporated to produce analytically pure (>98%) α-hydroxypropiophenone. The yield of this isolated product was 77.1%.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-1-phenylpropan-1-one (6.0 g, 28.2 mmol) in methanol (50 mL) was added sodium formate (7.66 g, 113 mmol) and the mixture was heated under reflux for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4:1) to give the title compound (2.66 g, yield 63%) as a colorless oil.
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